molecular formula C12H12N2O3 B1328107 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 915920-28-4

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B1328107
CAS No.: 915920-28-4
M. Wt: 232.23 g/mol
InChI Key: ZUZOSTFYGLSNRP-UHFFFAOYSA-N
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Description

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound with the molecular formula C12H12N2O3 It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Scientific Research Applications

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with isopropyl-substituted oxadiazole precursors. One common method involves the use of amidoxime and benzoic acid derivatives in the presence of coupling agents such as carbonyl diimidazole (CDI) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.

    Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7(2)11-13-10(14-17-11)8-3-5-9(6-4-8)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZOSTFYGLSNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649222
Record name 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-28-4
Record name 4-[5-(1-Methylethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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